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Sirtuin 6 (SIRT6) has emerged as a critical regulator of a wide array of cellular processes,

positioning it as a key therapeutic target for age-related diseases, metabolic disorders, and

cancer. This NAD+-dependent enzyme possesses a diverse catalytic repertoire, including

deacetylation, long-chain deacylation, and mono-ADP-ribosylation, allowing it to modulate the

function of a multitude of histone and non-histone substrates.[1][2][3] This guide provides a

comprehensive overview of SIRT6's enzymatic activities, its known substrates, and the intricate

signaling pathways it governs. Furthermore, it details key experimental protocols for studying

its function and presents visual representations of its molecular interactions and experimental

workflows.

Core Enzymatic Activities and Substrate Specificity
SIRT6 is a stress-responsive protein that functions as a deacetylase and mono-ADP

ribosyltransferase.[2] Its enzymatic activity is intrinsically linked to the cellular NAD+ pool,

positioning it as a sensor of the cell's metabolic state.[3][4] While initially characterized for its

weak deacetylase activity, subsequent research has revealed a more complex enzymatic

profile.[3][5]

Deacetylation: SIRT6 was first identified as a histone deacetylase with specificity for acetylated

lysine 9 on histone H3 (H3K9ac) and H3K56ac.[5][6] This activity is crucial for its roles in

genomic stability, DNA repair, and transcriptional regulation.[2][7] Notably, the deacetylase
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activity of SIRT6 is significantly enhanced in the context of the nucleosome, suggesting a

preference for structured chromatin substrates over free histone peptides.[4][8]

Deacylation: A significant breakthrough in understanding SIRT6 function was the discovery of

its robust long-chain fatty deacylase activity.[3][4] SIRT6 can efficiently remove acyl groups,

such as myristoyl and palmitoyl, from lysine residues.[3] This activity is often more efficient than

its deacetylation activity in vitro and is implicated in the regulation of protein secretion and

metabolism.[4][9] The binding of free fatty acids can allosterically activate SIRT6's deacetylase

activity, highlighting a sophisticated interplay between cellular metabolism and epigenetic

regulation.[3][4]

Mono-ADP-ribosylation: SIRT6 also possesses mono-ADP-ribosyltransferase activity, which is

particularly relevant in the context of the DNA damage response.[2][10] Upon DNA damage,

SIRT6 can transfer a single ADP-ribose moiety to target proteins, including itself and PARP1, to

facilitate DNA repair processes.[2][10] Recent studies suggest that this activity is stimulated by

binding to double-strand DNA ends and may target polyhistidine repeat tracts in substrate

proteins.[10][11][12] However, some research suggests this activity is significantly weaker than

its deacetylase function and may represent an inefficient side reaction.[13]

Quantitative Analysis of SIRT6 Enzymatic Activity
The following tables summarize the known substrates of SIRT6 and the quantitative data

associated with its enzymatic activities.
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Substrate

Type
Substrate

Site of

Modification

Enzymatic

Activity

Biological

Context
Reference

Histone Histone H3 Lysine 9 (K9)
Deacetylation

, Deacylation

Genomic

stability,

Transcription

al repression,

DNA repair

[4][6]

Histone Histone H3
Lysine 56

(K56)
Deacetylation

Genomic

stability,

Telomere

maintenance

[4][6]

Histone Histone H3
Lysine 18

(K18)

Deacetylation

, Deacylation

Gene

regulation,

Mitotic fidelity

[4][14]

Histone Histone H3
Lysine 27

(K27)
Deacylation

Gene

regulation
[4]

Non-Histone PARP1
Lysine 521

(K521)

Mono-ADP-

ribosylation

DNA damage

response
[10]

Non-Histone GCN5 - Deacetylation

Regulation of

gluconeogen

esis

[15]

Non-Histone CtIP - Deacetylation

DNA double-

strand break

repair

[16]

Non-Histone

Nicotinamide

N-

methyltransfe

rase (NNMT)

- Deacetylation
Metabolic

regulation
[17]

Non-Histone

Tumor

Necrosis

Factor α

(TNF-α)

- Deacylation

Protein

secretion,

Inflammation

[4]
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| Substrate | Enzyme Variant | Kinetic Parameter | Value | Unit | Reference | | --- | --- | --- | --- | --

- | | H3K9Ac peptide | SIRT6 WT | kcat/Km | 3.4 | M⁻¹s⁻¹ |[9] | | H3K9Ac peptide | SIRT6 G60A |

kcat/Km | 0.18 | M⁻¹s⁻¹ |[9] | | H3K9 myristoyl peptide | SIRT6 WT | kcat/Km | 9,100 | M⁻¹s⁻¹ |

[9] | | H3K9 myristoyl peptide | SIRT6 G60A | kcat/Km | 2,700 | M⁻¹s⁻¹ |[9] | | NAD+ (in

presence of 1 mM H3K9 acetyl peptide) | SIRT6 WT | Kd | 30.3 ± 3.2 | µM |[9] | | NAD+ (in

presence of 1 mM H3K9 acetyl peptide) | SIRT6 G60A | Kd | 634 ± 91 | µM |[9] | | NAD+ (in

absence of acetylated substrate) | SIRT6 WT | Kd | 27 ± 1 | µM |[18] |

Key Signaling Pathways Regulated by SIRT6
SIRT6 is a central node in a complex network of signaling pathways that govern cellular health

and longevity. Its multifaceted enzymatic activities allow it to influence a diverse range of

physiological processes.

DNA Damage Repair and Genomic Stability
SIRT6 plays a pivotal role in maintaining genomic integrity by participating in multiple DNA

repair pathways, including base excision repair and double-strand break repair.[2] It facilitates

the recruitment of DNA repair factors to sites of damage and its mono-ADP-ribosyltransferase

activity is crucial for activating PARP1, a key enzyme in DNA repair.[2][3] By deacetylating

H3K56ac at telomeres, SIRT6 also helps to preserve telomere integrity and prevent cellular

senescence.[4][7]
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SIRT6 in the DNA Damage Response

Metabolism and Inflammation
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SIRT6 is a key regulator of glucose and lipid metabolism. It suppresses glycolysis by

deacetylating H3K9ac at the promoters of glycolytic genes and acts as a corepressor of the

transcription factor HIF-1α.[14] In the context of lipid metabolism, SIRT6 promotes the beta-

oxidation of fatty acids.[3] Furthermore, SIRT6 exerts anti-inflammatory effects by repressing

the activity of NF-κB, a master regulator of inflammation.[14]
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SIRT6's Role in Metabolism and Inflammation

Experimental Protocols for Studying SIRT6 Activity
A variety of in vitro assays have been developed to measure the enzymatic activity of SIRT6

and to screen for its modulators.[5][6]

HPLC-Based Deacetylation Assay
This is one of the most common methods for quantifying SIRT6 deacetylase activity.[6] It relies

on the separation and quantification of the acetylated substrate and the deacetylated product

by high-performance liquid chromatography (HPLC).

Protocol Outline:

Reaction Setup:
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Prepare a reaction mixture containing Tris-buffered saline (TBS), NAD+, DTT, and the

acetylated peptide substrate (e.g., H3K9Ac).[6]

Add the test compound (inhibitor or activator) or DMSO as a control.[6]

Initiate the reaction by adding purified SIRT6 enzyme.[6]

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).

[6]

Reaction Termination: Stop the reaction by adding a quenching solution, such as formic acid.

[6]

Analysis:

Centrifuge the samples to pellet any precipitate.[6]

Analyze the supernatant by reverse-phase HPLC to separate the acetylated and

deacetylated peptides.[6]

Quantify the peak areas to determine the extent of deacetylation.[6]

Reaction Preparation Reaction Analysis

Prepare Reaction Mix
(Buffer, NAD+, Substrate)

Add Test Compound
or DMSO Add SIRT6 Enzyme Incubate at 37°C Terminate Reaction

(e.g., Formic Acid) Centrifuge HPLC Analysis Quantify Peak Areas
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Workflow for HPLC-Based SIRT6 Deacetylation Assay

Fluorogenic Deacetylation Assay
This high-throughput assay utilizes a fluorogenic substrate that becomes fluorescent upon

deacetylation and subsequent enzymatic development.[6]

Protocol Outline:
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Reaction Setup:

In a microplate, combine TBS, NAD+, and the fluorogenic acetylated substrate.[6]

Add the test compound or DMSO.

Initiate the reaction by adding SIRT6.[6]

Incubation: Incubate the plate at 37°C for a specified time.[6]

Development: Add a developer solution that cleaves the deacetylated substrate, releasing a

fluorescent molecule.[6]

Measurement: Measure the fluorescence using a microplate reader at the appropriate

excitation and emission wavelengths.[6]

SIRT6-Magnetic Beads Deacetylation Assay
This method involves immobilizing SIRT6 on magnetic beads, which can then be used to

capture and identify substrates or modulators from complex mixtures.[6]

Protocol Outline:

SIRT6 Immobilization:

Covalently couple purified SIRT6 protein to carboxylated magnetic beads using EDC and

sulfo-NHS chemistry.[6]

Wash the beads to remove unbound protein.[6]

Deacetylation Reaction:

Incubate the SIRT6-coated magnetic beads with the acetylated substrate (e.g., H3K9Ac)

in an appropriate buffer.[6]

Separate the beads from the supernatant using a magnet.[6]

Analysis:
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Analyze the supernatant for the presence of the deacetylated product using methods like

HPLC-MS.[6]

Conclusion
SIRT6 stands as a testament to the intricate regulatory mechanisms that govern cellular

function. Its diverse enzymatic activities and its central role in critical signaling pathways

underscore its importance in maintaining health and preventing disease. The continued

exploration of SIRT6 biology, aided by the robust experimental methodologies outlined in this

guide, holds immense promise for the development of novel therapeutic strategies targeting a

wide range of human pathologies. The detailed understanding of its substrates and the

quantitative aspects of its enzymatic activity will be instrumental in designing specific and

effective modulators for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases
[aginganddisease.org]

2. Sirtuin 6 - Wikipedia [en.wikipedia.org]

3. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators -
PMC [pmc.ncbi.nlm.nih.gov]

4. journals.physiology.org [journals.physiology.org]

5. Sirtuin 6 (SIRT6) Activity Assays | Springer Nature Experiments
[experiments.springernature.com]

6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

7. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Structural and enzymatic plasticity of SIRT6 deacylase activity - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://www.benchchem.com/product/b12404225?utm_src=pdf-custom-synthesis
https://www.aginganddisease.org/EN/10.14336/AD.2022.0413
https://www.aginganddisease.org/EN/10.14336/AD.2022.0413
https://en.wikipedia.org/wiki/Sirtuin_6
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415977/
https://journals.physiology.org/doi/full/10.1152/physrev.00030.2018
https://experiments.springernature.com/articles/10.1007/978-1-4939-3667-0_17
https://experiments.springernature.com/articles/10.1007/978-1-4939-3667-0_17
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004593/
https://pubmed.ncbi.nlm.nih.gov/39913122/
https://pubmed.ncbi.nlm.nih.gov/39913122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12051053/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Identifying the functional contribution of the defatty-acylase activity of SIRT6 - PMC
[pmc.ncbi.nlm.nih.gov]

10. biorxiv.org [biorxiv.org]

11. DNA stimulates the deacetylase SIRT6 to mono-ADP-ribosylate proteins with histidine
repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

12. DNA stimulates SIRT6 to mono-ADP-ribosylate proteins within histidine repeats -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC
[pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. austinpublishinggroup.com [austinpublishinggroup.com]

17. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Structure and Biochemical Functions of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Sirtuin 6: A Multifaceted Enzyme at the Crossroads of
Cellular Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404225#sirtuin-6-enzymatic-activity-and-
substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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